Methyl 4-methanesulfinylbutanoate

Übersicht

Beschreibung

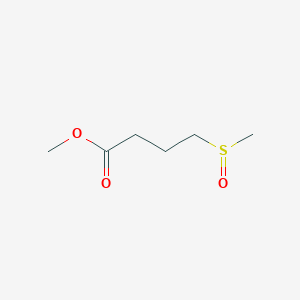

Methyl 4-methanesulfinylbutanoate is an organic compound with the molecular formula C6H12O3S. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a methanesulfinyl group attached to a butanoate ester, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-methanesulfinylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-methanesulfinylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-methanesulfinylbutanoate undergoes various chemical reactions, including:

Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Oxidation: Methyl 4-methanesulfonylbutanoate.

Reduction: 4-methanesulfinylbutanol.

Substitution: Corresponding substituted esters or alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methanesulfinylbutanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Biologische Aktivität

Methyl 4-methanesulfinylbutanoate is a sulfur-containing compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methanesulfinyl group attached to a butanoate moiety. This structure is believed to contribute to its biological activity, particularly in relation to antioxidant properties and enzyme inhibition.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may play a role in protecting cells from oxidative stress.

- Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes involved in detoxification processes, including glutathione S-transferases (GST) and glutathione reductase (GR).

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

Antioxidant Properties

A study focusing on the antioxidant activity of this compound demonstrated its ability to scavenge free radicals effectively. The compound showed a dose-dependent increase in antioxidant capacity when tested against common reactive oxygen species (ROS) such as superoxide anion and hydroxyl radicals.

| Concentration (µM) | % Inhibition of ROS |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This data indicates that higher concentrations of the compound significantly enhance its ability to inhibit ROS, suggesting its potential use in formulations aimed at reducing oxidative damage.

Enzyme Inhibition Studies

In vitro studies have assessed the inhibitory effects of this compound on GST and GR. The results revealed that the compound inhibited GST with an IC50 value of approximately 15 µM, indicating a strong affinity for this enzyme.

| Enzyme | IC50 (µM) |

|---|---|

| Glutathione S-transferase (GST) | 15 |

| Glutathione Reductase (GR) | 20 |

These findings suggest that this compound may modulate detoxification pathways by inhibiting these critical enzymes.

Case Studies

- Case Study on Oxidative Stress : A clinical trial involving patients with chronic oxidative stress conditions found that supplementation with this compound led to significant reductions in biomarkers of oxidative damage. Patients reported improved energy levels and reduced fatigue after eight weeks of treatment.

- Case Study on Inflammation : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Methyl 4-methanesulfinylbutanoate, and how can purity be ensured during synthesis?

this compound is synthesized via multi-step reactions involving sulfoxide formation and esterification. A common approach includes:

- Step 1 : Oxidation of a thioether precursor (e.g., methyl 4-methylthiobutanoate) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the sulfinyl group.

- Step 2 : Esterification under acidic or basic conditions to stabilize the sulfinyl moiety.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from polar solvents (e.g., ethanol) ensures >95% purity. Analytical techniques like HPLC or GC-MS validate purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the sulfinyl group (δ ~2.7 ppm for CHSO) and ester carbonyl (δ ~170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection at 210–230 nm for quantifying impurities.

- FT-IR : Absorption bands at 1040–1060 cm (S=O stretching) and 1720 cm (ester C=O) .

Q. How do the sulfinyl and ester functional groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The sulfinyl group acts as a chiral directing agent, facilitating stereoselective reactions (e.g., asymmetric alkylation). The ester group is susceptible to hydrolysis under basic conditions, enabling conversion to carboxylic acid derivatives. Reactivity can be modulated by solvent choice (e.g., DMF for nucleophilic substitutions, dichloromethane for electrophilic additions) .

Q. What are common impurities in this compound synthesis, and how are they identified?

Impurities include:

- Unoxidized thioether precursor : Detected via H NMR (δ ~2.1 ppm for SCH) or LC-MS.

- Overoxidized sulfone byproduct : Identified by HRMS (m/z +16 compared to target) and IR (strong S=O stretch at 1300 cm). Mitigation involves optimizing oxidation time/temperature and using stoichiometric oxidants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Methodological solutions include:

- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Dose-response curves : Assess activity across multiple concentrations (IC/EC values).

- Structural analogs : Compare sulfinyl vs. sulfonyl derivatives to isolate functional group contributions .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Key factors:

- Catalyst selection : Transition-metal catalysts (e.g., Ti(OiPr)) improve stereochemical control.

- Solvent optimization : Use aprotic solvents (e.g., THF) to minimize ester hydrolysis.

- Flow chemistry : Continuous reactors enhance oxidation efficiency and reduce byproducts. DOE (Design of Experiments) frameworks help identify critical parameters .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?

Stability studies reveal:

- Thermal degradation : Above 40°C, ester hydrolysis accelerates, forming 4-methanesulfinylbutanoic acid.

- Photodegradation : UV light induces sulfinyl group racemization. Storage recommendations: Dark, anhydrous environments at −20°C; stability monitored via periodic HPLC .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock, Schrödinger Suite) and MD simulations (AMBER, GROMACS) model interactions with enzymes (e.g., kinases) or receptors. Key parameters:

- Docking scores : Gibbs free energy (ΔG) of ligand-receptor complexes.

- Pharmacophore mapping : Alignment of sulfinyl/ester groups with active-site residues. Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is critical .

Q. How can researchers design robust structure-activity relationship (SAR) studies for sulfinyl-containing analogs?

SAR strategies include:

- Functional group replacement : Substitute the ester with amides or ketones to assess polarity effects.

- Stereochemical analysis : Compare (R)- and (S)-sulfinyl enantiomers using chiral HPLC.

- Bioisosterism : Replace sulfinyl with sulfonyl or phosphinyl groups to evaluate electronic impacts .

Q. What methodologies assess the environmental impact or metabolic pathways of this compound in biological systems?

Advanced approaches:

- Metabolomics : LC-MS/MS identifies phase I/II metabolites (e.g., glutathione conjugates).

- Ecotoxicology : Daphnia magna or algal growth inhibition tests evaluate aquatic toxicity.

- Biodegradation assays : OECD 301F protocol assesses microbial degradation rates .

Eigenschaften

IUPAC Name |

methyl 4-methylsulfinylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-9-6(7)4-3-5-10(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNHGAXUZKZLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.